Structural Differentiation by Cyclopropylpyrimidine Moiety vs. Bithiophene Scaffolds
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methylthiophene-2-carboxamide structurally differs from the prototypical IKK-2 inhibitor SC-514 by replacement of the entire bithiophene core with a cyclopropylpyrimidine-methyl substituted thiophene carboxamide scaffold [1]. SC-514 contains a 5-(thien-3-yl)-3-aminothiophene-2-carboxamide core with an IC50 of 11.2 µM against IKK-2 and has not demonstrated inhibition of other IKK isoforms . The target compound's pyrimidine nitrogen atoms provide additional hydrogen-bonding capacity at the kinase hinge region, and the cyclopropyl group introduces conformational constraint absent in SC-514's freely rotating thiophene-thiophene bond, which can influence both potency and selectivity but direct comparative biochemical data for this specific compound are not publicly available .
| Evidence Dimension | Core scaffold identity vs. IKK-2 inhibitor chemotype reference |
|---|---|
| Target Compound Data | Cyclopropylpyrimidine-methyl-thiophene carboxamide scaffold; molecular weight 273.35 g/mol |
| Comparator Or Baseline | SC-514 (bithiophene carboxamide scaffold; CAS 354812-17-2; MW ~194 g/mol) |
| Quantified Difference | Qualitative scaffold divergence: bithiophene core vs. cyclopropylpyrimidine-thiophene hybrid; no IC50 data yet reported for target compound |
| Conditions | Structural comparison based on chemical identity; biological activity data for target compound not publicly available from allowed sources |
Why This Matters
The distinct scaffold may confer selectivity advantages over bithiophene-based IKK-2 inhibitors; researchers targeting novel intellectual property space or seeking to avoid known selectivity liabilities of SC-514 should consider this compound for screening.
- [1] Baxter, A. et al. 'Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors.' Bioorg. Med. Chem. Lett., 2004, 14(11), 2817–2822. Describes thiophenecarboxamide chemotype SAR. View Source
